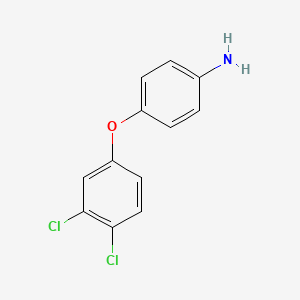

4-(3,4-Dichlorophenoxy)aniline

Description

Contextualizing 4-(3,4-Dichlorophenoxy)aniline within the Broader Field of Halogenated Aromatic Amines

Halogenated aromatic amines are organic compounds that contain one or more halogen atoms and an amino group attached to an aromatic ring. acs.orgroyalholloway.ac.uk These compounds are pivotal as intermediates in the synthesis of a wide array of industrial and pharmaceutical products. google.comnih.gov The introduction of halogen atoms into the aromatic ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. The process of halogenating aromatic amines is a fundamental transformation in organic chemistry, with various methods developed to achieve specific halogenation patterns. acs.orggoogle.com

Research Significance and Academic Relevance of this compound

The academic relevance of this compound stems primarily from its role as a key building block in the synthesis of more complex molecules with significant biological activities. While direct research on its own biological effects is limited in publicly available literature, its structural analogs are featured in numerous studies, highlighting the importance of the dichlorophenoxy aniline (B41778) scaffold.

Structurally similar compounds are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. smolecule.comgoogle.com For instance, the related compound 4-(2,4-dichlorophenoxy) aniline is a crucial intermediate in the synthesis of the herbicide diclofop-methyl. google.com This indicates that compounds with the dichlorophenoxy aniline core are of significant interest in industrial chemical synthesis.

In the realm of medicinal chemistry, derivatives of this scaffold are investigated for various therapeutic applications. For example, 3-Chloro-4-(3,4-dichlorophenoxy)aniline (B1321716), a closely related molecule, is noted for its use in the development of dual EGFR/HER2 inhibitors for potential antitumor agents. The presence of the dichlorophenoxy group is often associated with specific biological activities. Research on 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) shows it exhibits significant biological activity and interacts with various enzymes and proteins. smolecule.com These findings underscore the potential of the dichlorophenoxy aniline moiety as a pharmacophore.

The physical and chemical properties of this compound are foundational to its use in further chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67651-53-0 |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Physical Form | Solid |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound itself and its derivatives involves chemical reactions typical for aromatic amines and ethers, such as nucleophilic substitution and reduction of a corresponding nitro compound. smolecule.com The study of these reactions and the development of efficient, high-yield synthetic routes is an active area of chemical research. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDZZRNYSNPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504142 | |

| Record name | 4-(3,4-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67651-53-0 | |

| Record name | 4-(3,4-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dichlorophenoxy Aniline

Advanced Synthetic Routes for the Preparation of 4-(3,4-Dichlorophenoxy)aniline

The construction of the this compound scaffold is primarily achieved through the formation of a diaryl ether bond followed by the reduction of a nitro group to an amine. Various methodologies have been developed to optimize this process, focusing on yield, selectivity, and reaction conditions.

Halo-Phenol Coupling Reactions in Diarylether Synthesis

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions of an aryl halide and a phenol. The Ullmann condensation, a classic method for diaryl ether synthesis, involves the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures. nih.govwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like pyridine or DMF and temperatures ranging from 125-300 °C, with stoichiometric amounts of copper. nih.gov

Modern advancements in this area have led to the development of milder and more efficient copper-catalyzed O-arylation methods. These improved protocols can be performed under less extreme conditions, for instance, in DMSO with K₃PO₄ using picolinic acid as a ligand for the copper catalyst. nih.govacs.org These newer methods exhibit greater tolerance for a variety of functional groups. nih.govacs.org The synthesis of diaryl ethers can also be accomplished through the reaction of aryl halides with phenols in the presence of a copper iodide catalyst, a base such as triethylamine (Et₃N), and a surfactant like sodium dodecyl sulfate (SDS) in a DMF solvent medium. jsynthchem.comjsynthchem.com The use of Et₃N is advantageous due to its reduced sensitivity to moisture compared to more traditional bases. jsynthchem.comjsynthchem.com

The general reaction for the Ullmann condensation to form the precursor to this compound is the coupling of 3,4-dichlorophenol with 1-chloro-4-nitrobenzene or a similar halogenated nitrobenzene.

Table 1: Comparison of Traditional and Modern Ullmann Condensation Conditions

| Feature | Traditional Ullmann Condensation | Modern Copper-Catalyzed O-arylation |

| Catalyst | Stoichiometric copper powder | Catalytic copper salts (e.g., CuI) with ligands (e.g., picolinic acid) |

| Temperature | 125-300 °C nih.gov | Milder temperatures (e.g., 90 °C) organic-chemistry.org |

| Solvent | High-boiling polar solvents (e.g., pyridine, DMF) nih.gov | DMSO, DMF nih.govjsynthchem.com |

| Base | Often requires strong bases | K₃PO₄, Et₃N nih.govjsynthchem.com |

| Substrate Scope | Limited by harsh conditions | Broader, tolerates more functional groups nih.govacs.org |

Selective Reduction Strategies for Halonitroarene Precursors to Aniline (B41778)

Once the diaryl ether linkage is established, forming a halonitroarene precursor such as 1-(4-nitrophenoxy)-3,4-dichlorobenzene, the next critical step is the selective reduction of the nitro group to an aniline. This transformation must be performed without affecting the halogen substituents on the aromatic ring. A variety of reducing agents and systems have been developed for this purpose.

Commonly used methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org Zinc dust in the presence of ammonium (B1175870) chloride in refluxing methanol (B129727) is another effective, cost-efficient method for the reduction of aromatic nitro compounds to anilines. researchgate.net The reaction rate of this particular reduction can be significantly increased through sonication at 35 kHz. researchgate.net Furthermore, a procedure utilizing zinc in near-critical water at temperatures between 250–300 °C has been described for the chemoselective reduction of nitroarenes to anilines. rsc.org

Hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a well-established method for the selective reduction of multi-halogenated nitroarenes to the corresponding halogenated anilines in good yields. organic-chemistry.org It is crucial to control the reaction conditions, as microwave irradiation at elevated temperatures and pressures can lead to dehalogenation. organic-chemistry.org

Metal-free reduction methods have also been developed. For instance, the combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a mild and widely applicable method for reducing aromatic nitro groups while tolerating many functional groups. organic-chemistry.org Another metal-free approach utilizes tetrahydroxydiboron in water. organic-chemistry.org

Catalytic Hydrogenation Processes Utilizing Noble Metal Catalysts

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. wikipedia.org This process typically involves the use of hydrogen gas and a noble metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide. wikipedia.org

The catalytic hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline (B118046) serves as a direct analogue for the reduction of the diaryl ether precursor. google.comchemicalbook.com The reaction is typically carried out under pressure with hydrogen gas. google.comchemicalbook.com During the hydrogenation of halogenated nitroaromatics, the accumulation of hydroxylamine intermediates can occur, which can be thermally unstable and pose safety risks. google.com The addition of catalytic amounts of vanadium compounds can prevent the accumulation of these hydroxylamines, leading to a purer product with fewer azo or azoxy byproducts. google.com

The choice of catalyst and reaction conditions is crucial to ensure high selectivity and avoid dehalogenation. For instance, palladium/graphene (Pd/G) nanocomposites have shown higher activity and stability compared to commercial Pd/C for the hydrogenation of nitrotoluenes in methanol with hydrogen gas. rsc.org

Table 2: Noble Metal Catalysts for Nitroarene Reduction

| Catalyst | Typical Reducing Agent | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine hydrate wikipedia.orgorganic-chemistry.org | Highly efficient, widely used, risk of dehalogenation under harsh conditions. |

| Platinum on Carbon (Pt/C) | H₂ gas wikipedia.org | Effective catalyst for hydrogenation. |

| Raney Nickel | H₂ gas wikipedia.org | A common and cost-effective hydrogenation catalyst. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas wikipedia.org | Adams' catalyst, effective for various reductions. |

| Palladium/Graphene (Pd/G) | H₂ gas rsc.org | High activity and stability, good dispersion of Pd nanoparticles. rsc.org |

Multi-Step Synthesis Approaches (e.g., Alkylation, Nitro Group Reduction, Acid Amine Coupling)

Multi-step synthesis provides a versatile approach to constructing complex molecules like derivatives of this compound. A common strategy involves the initial formation of the diaryl ether, followed by the reduction of the nitro group, and subsequent derivatization of the resulting aniline.

For example, a synthetic sequence could begin with the Ullmann condensation of 3,4-dichlorophenol and 1-fluoro-4-nitrobenzene. The resulting 1-(3,4-dichlorophenoxy)-4-nitrobenzene is then subjected to a selective reduction of the nitro group to yield this compound. This aniline can then undergo further reactions, such as acid-amine coupling, to introduce additional functional groups.

A one-pot protocol has been developed to convert nitroarenes directly into N-aryl amides. nih.gov This method involves the metal-free reduction of the nitro group with trichlorosilane to form an N-silylated amine intermediate in situ, which then reacts with an anhydride (B1165640) to produce the amide. nih.gov This approach is advantageous as it avoids the isolation of the potentially toxic aniline intermediate. nih.gov

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily centered around the aniline moiety, which can participate in a variety of chemical transformations.

Nucleophilic Substitution Reactions at the Aniline Moiety

The amino group of this compound is nucleophilic and can react with various electrophiles. Aromatic amines, such as aniline, are generally weaker bases than aliphatic amines due to the electron-withdrawing effect of the phenyl group. noaa.gov However, the lone pair of electrons on the nitrogen atom is available to attack electrophilic centers.

A key reaction of anilines is their participation in nucleophilic aromatic substitution (SₙAr) reactions. While the aniline itself is the nucleophile, its derivatives can be formed through SₙAr reactions where an amine attacks an activated aryl halide. libretexts.org The amino group of an aniline can react with activated aryl halides, displacing a leaving group. For these reactions to proceed efficiently, the aryl halide typically needs to be activated with electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org

The aniline moiety can also undergo acylation reactions with acid chlorides or anhydrides to form amides. This is a common derivatization strategy. Furthermore, anilines can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. noaa.gov

Electrophilic Aromatic Substitution on Aromatic Rings

The structure of this compound features two distinct aromatic rings available for electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of such reactions are governed by the electronic effects of the substituents on each ring.

Ring A (Aniline Ring): This ring is substituted with an amino group (-NH2) and a phenoxy group (-OAr).

Amino Group (-NH2): The amino group is a powerful activating group and is strongly ortho, para-directing. It donates electron density to the ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions.

Phenoxy Group (-OAr): The ether linkage is also an activating, ortho, para-directing group due to the lone pairs on the oxygen atom which can be delocalized into the ring.

The net effect of these two groups makes the aniline ring highly activated towards electrophiles. The substitution pattern is directed to the positions ortho to the highly activating amino group. Since the para position is already substituted by the dichlorophenoxy group, electrophilic attack will predominantly occur at the positions ortho to the amino group (positions 2 and 6).

Ring B (Dichlorophenyl Ring): This ring is substituted with two chlorine atoms and an ether linkage.

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Ether Linkage (-O-): The ether oxygen acts as an activating, ortho, para-director for this ring as well.

The combined effect of two deactivating chloro groups outweighs the activating effect of the ether linkage, making Ring B significantly less reactive towards electrophilic attack compared to the highly activated Ring A. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur selectively on the aniline ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, in a halogenation reaction using bromine water, the strong activation by the amino group would likely lead to polysubstitution at the available ortho positions of the aniline ring, potentially forming 2,6-dibromo-4-(3,4-dichlorophenoxy)aniline.

| Ring | Substituents | Overall Effect on SEAr | Predicted Position of Attack |

| Aniline Ring | -NH2 (strongly activating, o,p-directing) | Highly Activated | Positions ortho to the -NH2 group |

| -OAr (activating, o,p-directing) | |||

| Dichlorophenyl Ring | -Cl (deactivating, o,p-directing) x2 | Deactivated | No reaction under standard conditions |

| -O- (activating, o,p-directing) |

Formation of Substituted N-(4-(3,4-Dichlorophenoxy)phenyl)benzamide Derivatives

The synthesis of N-(4-(3,4-dichlorophenoxy)phenyl)benzamide derivatives involves the acylation of the primary amino group of this compound. This transformation is a common method for producing amides and is central to the synthesis of various biologically active molecules. The general reaction involves the coupling of this compound with a substituted benzoic acid or its more reactive derivative, such as an acyl chloride.

Method 1: Reaction with Acyl Chlorides A straightforward method for N-acylation is the reaction of the aniline with a substituted benzoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid by-product generated during the reaction.

Method 2: Amide Coupling Reactions Alternatively, the amide bond can be formed directly from a substituted benzoic acid using coupling reagents. Reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are commonly employed. This method avoids the need to first prepare the acyl chloride and often proceeds under mild conditions.

A typical synthetic scheme is depicted below:

Step 1: A substituted benzoic acid is reacted with a coupling agent (e.g., DIC/HOBt) or converted to the corresponding acyl chloride (e.g., using thionyl chloride, SOCl2).

Step 2: this compound is added to the activated acid or acyl chloride, usually in the presence of a base, to yield the final N-(4-(3,4-dichlorophenoxy)phenyl)benzamide derivative.

The table below summarizes common reagents used in these syntheses.

| Reagent Type | Examples | Role in Reaction |

| Acylating Agent | Substituted Benzoyl Chlorides | Provides the benzoyl group |

| Substituted Benzoic Acids | Precursor to the acylating agent | |

| Coupling/Activating Agent | DIC (N,N′-diisopropylcarbodiimide), HOBt (N-hydroxybenzotriazole) | Facilitates amide bond formation from carboxylic acid |

| Chlorinating Agent | SOCl2 (Thionyl chloride), (COCl)2 (Oxalyl chloride) | Converts carboxylic acid to acyl chloride |

| Base | TEA (Triethylamine), Pyridine | Scavenges HCl by-product |

| Solvent | CH2Cl2 (Dichloromethane), THF (Tetrahydrofuran) | Provides reaction medium |

Exploration of Related Functional Group Transformations and By-product Formation

Beyond the reactions discussed, the functional groups in this compound can undergo other chemical transformations. The synthesis of this compound and its subsequent reactions can also lead to the formation of various by-products.

Functional Group Transformations:

Diazotization of the Amino Group: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, -OH, and -F.

Ether Bond Cleavage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI at high temperatures. This would lead to the formation of 4-aminophenol and 3,4-dichlorophenol or other subsequent products.

By-product Formation: The synthesis of this compound itself typically starts from the reduction of a nitro precursor, 4-(3,4-dichlorophenoxy)nitrobenzene.

Incomplete Reduction: Catalytic hydrogenation of the nitro group can sometimes be incomplete, leading to the formation of intermediate products like nitroso and hydroxylamine derivatives. These can further react to form dimeric azo or azoxy compounds as impurities.

Dehalogenation: During catalytic hydrogenation, dehalogenation (the removal of chlorine atoms) is a common side reaction. This can lead to the formation of by-products such as 4-(3-chlorophenoxy)aniline, 4-(4-chlorophenoxy)aniline, or even 4-phenoxyaniline. The choice of catalyst and the addition of inhibitors like morpholine are crucial to minimize this process.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Halogenation Pattern on Biological Activity of Phenoxy Aniline (B41778) Derivatives

The type, number, and position of halogen atoms on the phenoxy aniline scaffold significantly modulate the biological activity of these compounds. Halogenation is a widely used strategy in drug development to enhance the specificity and potency of molecules, sometimes by several orders of magnitude. acs.org

Research on a series of halogenated phenoxyanilines (POAs) as analogs of polybrominated diphenyl ethers (PBDEs) has provided valuable insights into their interaction with cytochrome P450 (CYP) enzymes. acs.org In one study, the inhibitory potency of POA analogues against CYP2B enzymes generally increased with a higher degree of halogenation. acs.org For instance, when comparing di- and trihalogenated congeners, it was found that for CYP2B6, dibromo substitution on the phenyl ring enhanced both binding affinity and inhibitory potency by factors of 3.4 and 2.2, respectively, compared to dichloro substitution. acs.org This highlights that not just the number, but also the identity of the halogen atom plays a crucial role. acs.org

Halogenation is also a key strategy for improving the bioactivity and antimicrobial efficacy of organic chemicals, particularly against multidrug-resistant pathogens. nih.gov Studies have shown that the presence of halogen atoms in aniline derivatives appears to enhance their binding affinity to molecular targets, such as adenylate cyclase, through stabilizing halogen bond interactions. nih.gov Halogenated compounds are frequently preferred in drug development for their ability to confer higher specificity for target proteins. acs.org

Furthermore, the fungicidal activity of halogen-substituted phenoxyphenylamidines has been noted, suggesting the broad applicability of halogenation in modulating the biological effects of this class of compounds. google.com The stability of these compounds, for instance towards photolysis, is a critical factor for their biological activity, and halogenation patterns can influence this property. google.com

Table 1: Effect of Halogenation on CYP2B6 Inhibition by Phenoxy Aniline Analogs This table is representative of findings discussed in the text. Specific values are illustrative.

| Compound | Halogenation Pattern | Relative Binding Affinity | Relative Inhibitory Potency |

|---|---|---|---|

| Dichloro-POA | 3,4-dichloro | 1.0 | 1.0 |

| Dibromo-POA | 3,4-dibromo | 3.4 acs.org | 2.2 acs.org |

| Trichloro-POA | 2,4,5-trichloro | Increased acs.org | Increased acs.org |

Positional Isomerism and Substituent Effects on Biological Efficacy Profiles

The positioning of substituents on both the aniline and phenoxy rings of the core structure is a critical determinant of biological efficacy. Even minor changes in the location of a functional group can lead to significant alterations in activity, arising from differences in electronic properties, steric hindrance, and the ability to form key interactions with biological targets. journaleras.com

The biological activity of phenoxy aniline derivatives is influenced by how modifications to both the phenoxy and aniline groups affect potency. For example, the position of a nitro group on the phenoxy aniline scaffold significantly influences the compound's properties and applications. The phenoxy group at the para-position directs nitration primarily to the ortho position due to its electron-donating resonance effect.

The basicity of the aniline nitrogen, measured by its pKa value, is heavily influenced by the electronic nature and position of substituents on the aromatic ring. journaleras.com Electron-withdrawing groups, such as halogens, generally decrease the pKa, which can affect how the molecule interacts with its biological target. journaleras.com Studies on substituted anilines have shown that electron-withdrawing substituents at the ortho and para positions lead to faster nucleophilic aromatic substitution reactions. researchgate.net

In the context of enzyme inhibition, steric effects also play a significant role. For instance, studies on the reactions of 2-phenoxy-3,5-dinitropyridine with anilines bearing substituents at the 2- and 6-positions (ortho positions) revealed steric hindrance to proton transfer steps in the reaction mechanism. researchgate.net Comprehensive SAR studies on N-methyl-D-aspartate (NMDA) receptor antagonists showed that the most potent compounds contained a 3,4-dichlorophenyl 'A' ring, highlighting the importance of this specific substitution pattern for activity. nih.gov

The development of TAK-285 derivatives as EGFR/HER2 inhibitors illustrates the impact of substituent choice and position. semanticscholar.org The incorporation of a 3-chloro-4-(3,4-dichlorophenoxy)anilino group was compared to a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety. semanticscholar.org The latter, being more hydrophobic, demonstrated a greater percentage of inhibition over EGFR. nih.gov This indicates that the electronic and steric properties conferred by the substituents at specific positions are crucial for kinase binding and inhibition. nih.gov

Table 2: Influence of Substituent Position on EGFR/HER2 Kinase Inhibition by TAK-285 Derivatives This table summarizes findings from studies on TAK-285 derivatives. semanticscholar.orgnih.gov

| Aniline Moiety at C4 Position | Key Substituents | Observed EGFR Inhibition Range (%) |

|---|---|---|

| 3-chloro-4-(3,4-dichlorophenoxy)aniline (B1321716) | Dichloro substitution on phenoxy ring | 88.90–94.25 semanticscholar.orgnih.gov |

| 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | Trifluoromethyl substitution on phenoxy ring | 96.75–99.33 semanticscholar.orgnih.gov |

Rational Design Principles for Novel 4-(3,4-Dichlorophenoxy)aniline Analogs

Rational drug design utilizes the understanding of a compound's SAR to create new, improved analogs. bbau.ac.in For this compound, its structural motifs have served as a starting point for designing potent inhibitors of various biological targets, particularly protein kinases.

A prominent example is the development of novel derivatives of TAK-285, a dual inhibitor of EGFR and HER2 kinases. semanticscholar.orgnih.gov In this research, the 3-chloro-4-(3,4-dichlorophenoxy)aniline moiety was strategically incorporated at the C4 position of a quinazoline (B50416) scaffold. semanticscholar.orgnih.gov This design choice was based on the known interactions of similar 4-anilinoquinazolines, where the aniline group is directed into a hydrophobic back pocket of the ATP binding site, establishing crucial interactions. nih.gov By systematically modifying other parts of the molecule, such as adding polar nitroimidazole moieties to the quinazoline core, researchers aimed to enhance properties like solubility and target engagement. semanticscholar.orgnih.gov

The design of c-Met kinase inhibitors also benefits from these principles. Preliminary SAR studies indicated that having electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activity. researchgate.net This principle guides the selection of building blocks for creating new, more effective compounds. The this compound structure provides a validated scaffold that can be systematically modified to improve potency, selectivity, and pharmacokinetic parameters. bbau.ac.in

Computational Chemistry Applications in Predicting Phenoxy Aniline SAR

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction and rationalization of the SAR of compounds like phenoxy anilines. These methods provide insights into molecular properties and interactions that are difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) modeling is frequently used to correlate chemical structure with biological activity. For instance, 3D-QSAR analysis of halogenated anilines suggested that electrostatic favorability at the third and fourth positions of the aniline ring is critical for their antimicrobial and antibiofilm bioactivity. nih.gov Other QSAR models have been developed to predict physicochemical properties like lipophilicity for aniline derivatives, which is crucial for their pharmacokinetic profile. researchgate.net These models use calculated molecular descriptors to build regression models that can predict the properties of novel, unsynthesized compounds. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the binding of phenoxy aniline derivatives to their target proteins. In the study of POA congeners with CYP2B enzymes, MD simulations helped to reveal the specific binding orientations of the ligands within the enzyme's active site. acs.org Similarly, molecular docking studies were performed on new TAK-285 derivatives to understand their binding affinities and orientations within the EGFR and HER2 kinase domains, corroborating the experimental kinase assay results. semanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. nih.gov

In silico methods are also employed to study reaction mechanisms and feasibility. For example, computational studies were used to investigate the feasibility and influencing factors of cyclization reactions for 2-(2-vinyl)phenoxy-tert-anilines. rsc.org By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the chemical transformations these molecules can undergo. rsc.org

Advanced Biological Activity Investigations of 4 3,4 Dichlorophenoxy Aniline and Its Derivatives

Antimicrobial Efficacy and Associated Mechanisms

The structural motif of phenoxy aniline (B41778), particularly with halogen substitutions, has been a foundation for the development of various compounds with significant antimicrobial properties. Researchers have explored these derivatives for their ability to combat a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of aniline have demonstrated notable antibacterial and antibiofilm capabilities. For instance, specific trifluoro-aniline derivatives, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have been studied for their efficacy against Vibrio species, which are common causes of foodborne infections. nih.gov These compounds have been shown to inhibit the growth of both planktonic cells and biofilms. nih.gov The mechanism of action for these trifluoro-anilines involves the destruction of the bacterial cell membrane. nih.gov

The effectiveness of such compounds can be influenced by the type and position of substituents on the aniline ring. Generally, the presence of electron-withdrawing groups tends to increase the toxic effects on microorganisms, while electron-donating groups may reduce it. nih.gov The antibacterial action of cationic amphiphilic derivatives is often attributed to their interaction with negatively charged molecules in the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. uctm.edu This interaction can disrupt the membrane structure and its functions. nih.govuctm.edu

Schiff bases derived from vanillin and various aniline derivatives have also been evaluated as potential antibacterial agents against several Gram-positive and Gram-negative bacterial strains, showing promise as effective antimicrobial agents. researchgate.net

Table 1: Antibacterial Activity of Selected Aniline Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | MIC: 100 µg/mL | nih.gov |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | MIC: 50 µg/mL | nih.gov |

| Vanillin/2,4-dimethylaniline Schiff base | Various Gram (+) and Gram (-) bacteria | Effective inhibition | researchgate.net |

| Vanillin/sulphamethoxazole Schiff base | Various Gram (+) and Gram (-) bacteria | Effective inhibition | researchgate.net |

Phenoxy aniline derivatives and related structures have been investigated for their potential as antifungal agents, targeting critical cellular components of fungi. A key mechanism of action for some of these compounds is the inhibition of enzymes essential for fungal cell wall synthesis, such as β(1-3) glucan synthase and chitin synthase. nih.gov Since the cell wall is unique to fungal cells and absent in mammals, it represents a selective target for antifungal therapies. nih.gov

For example, a series of 4-aryl homoallylamines and their derivatives displayed a range of antifungal properties, particularly against Epidermophyton floccosum and Microsporum canis. nih.gov These compounds demonstrated inhibitory activity against the key cell wall synthesizing enzymes. nih.gov Similarly, pyrimidin-2-ones, which are dehydrogenated derivatives of 3,4-dihydropyrimidin-2-ones (DHPMs), have shown excellent antifungal activity against wheat crop fungi like Alternaria triticina and Bipolaris sorokiniana. cabidigitallibrary.org The structure-activity relationship studies indicated that compounds with electron-withdrawing groups, such as a nitro group, possessed the highest antifungal potential. cabidigitallibrary.org

Furthermore, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group have been developed as potential agricultural fungicides. researchgate.net Certain compounds in this series exhibited significant antifungal effects against Fusarium graminearum, with one derivative showing an EC50 value of 5.61 μg/mL, which was markedly superior to the commercial fungicide hymexazol. researchgate.net The mechanism for some novel mandelic acid derivatives involves the destruction of the fungal cell membrane, leading to the leakage of cytoplasmic contents and inhibiting fungal reproduction. mdpi.com

Table 2: Antifungal Activity of Selected Aniline and Related Derivatives

| Compound Class/Derivative | Target Organism | Activity (EC50/ED50) | Mechanism | Reference |

|---|---|---|---|---|

| Pyrimidin-2-ones | Alternaria triticina | ED50: 2 µg/ml | Interaction with fungal cell proteins | cabidigitallibrary.org |

| Pyrimidin-2-ones | Bipolaris sorokiniana | ED50: 43 µg/ml | Interaction with fungal cell proteins | cabidigitallibrary.org |

| Pyrazolo[3,4-d]pyrimidin-4-one (Compound 5m) | Fusarium graminearum | EC50: 5.61 μg/mL | Not specified | researchgate.net |

| 4-Substituted mandelic acid (Compound E13) | Gibberella saubinetii | EC50: 20.4 mg/L | Cell membrane destruction | mdpi.com |

| 4-Aryl homoallylamines | Epidermophyton floccosum, Microsporum canis | Active | Inhibition of β(1-3) glucan-synthase and chitin-synthase | nih.gov |

The global health threat of tuberculosis has driven research into novel therapeutic agents, with various aniline derivatives showing promise. Benzamide series, in particular, have been identified for their potent activity against Mycobacterium tuberculosis. nih.gov For example, a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol compound emerged as a promising anti-TB agent against both the standard H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

Structure-activity relationship studies on benzamides identified potent analogs with high selectivity and low cytotoxicity. nih.gov Similarly, certain hydrazone derivatives have been recognized as chemotherapeutic agents capable of inhibiting M. tuberculosis. researchgate.net A series of 4-fluorobenzoic acid hydrazide derivatives were synthesized and evaluated for their antimycobacterial activity, with one compound, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, showing the highest inhibitory activity. researchgate.net Other research has focused on 3-(4-alkylphenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones, which exhibited a broad spectrum of activity against pathogenic mycobacterial strains, including M. tuberculosis. nih.gov

Computational studies have helped identify the cellular targets for some of these compounds. For the aforementioned triazole thiol derivative, M. tuberculosis β-ketoacyl ACP synthase I (KasA) was identified as the likely target through docking and molecular dynamics simulations. mdpi.com The inhibitory mechanism involves the formation of hydrogen bonds with catalytic histidine residues in the enzyme's active site. mdpi.com

Substituted phenoxy aniline compounds serve as valuable tools for investigating biochemical interactions, particularly with enzymes like cytochromes P450 (CYP). nih.gov Human hepatic CYP enzymes are crucial for metabolizing xenobiotics, and CYP2B6 is a major catalyst in the biotransformation of environmental toxicants like polybrominated diphenyl ethers (PBDEs). nih.gov Phenoxyaniline (POA) congeners, which are analogs of PBDEs, have been used to study the interactions with rat CYP2B1, rabbit CYP2B4, and human CYP2B6 through spectral binding titrations and inhibition studies. nih.gov

These studies help elucidate the biochemical basis for the selectivity of CYP2B enzymes towards halogenated substrates. nih.gov Variations in the structure of aniline derivatives significantly affect their interaction with enzymes. For example, two mutants of cytochrome c peroxidase catalyzed the enhanced oxidation of several substituted anilines, with the rate constant for m-chloroaniline being 400-fold faster for one mutant compared to the wild-type enzyme. nih.gov

Beyond enzyme inhibition, phenoxy aniline derivatives can also modulate protein-protein interactions (PPIs), which are critical in disease pathways. In the context of MLL-rearranged leukemia, certain quinoxiline compounds containing a para-phenoxyphenylamino substituent were found to be potent inhibitors of the PPIs between AF9/ENL and DOT1L/AF4. acs.org This highlights the potential of the phenoxy aniline scaffold in developing inhibitors for therapeutic targets beyond antimicrobial applications. The toxic effects of substituted anilines have also been linked to their ability to form hydrogen bonds with polar groups at the membrane/water interface, causing a disruption of the membrane structure and its function. nih.gov

Antiviral Properties and Cellular Pathway Modulation

The structural framework of aniline has been incorporated into various molecules exhibiting antiviral activity. Screening of 4-anilinoquinolines and 4-anilinoquinazolines led to the identification of potent novel inhibitors of the Dengue virus (DENV). nih.gov Specifically, a series of high-potency 6-substituted bromine and iodine derivatives were identified, with the most potent compound, 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile, inhibiting DENV infection with an EC50 of 79 nM. nih.gov These compounds represent a promising starting point for further development of antiviral therapies. nih.gov Other studies have shown that certain perylene derivatives can exhibit antiviral properties against influenza A virus (IAV), Chikungunya virus (CHIKV), and SARS-CoV-2. mdpi.com

In addition to direct antiviral action, aniline and phenolic compounds can modulate intracellular signaling pathways that are often hijacked by viruses for their replication. nih.govmdpi.com Phenolic compounds are known to affect a broad range of inflammation-associated signaling pathways, including nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and protein tyrosine kinases (PTKs). nih.gov For example, a novel aniline derivative from Peganum harmala was found to block the mTOR/PI3K/AKT pathway by inhibiting the phosphorylation of key signaling molecules. mdpi.com This pathway is crucial for controlling cell proliferation and is often implicated in tumorigenesis. mdpi.com The modulation of such pathways is a key area of research for developing therapies for a variety of diseases, including viral infections and cancer. nih.govresearchgate.net

Herbicidal and Agrochemical Potential of Phenoxy Aniline Derivatives

The phenoxy aniline structure is a cornerstone of many agrochemicals, particularly herbicides. The compound 3,4-Dichloroaniline (B118046) is a key precursor in the synthesis of several widely used herbicides, including propanil, linuron, and diuron (B1670789). wikipedia.orgresearchgate.net These herbicides are critical for weed control in modern agriculture. nih.gov

Phenoxy phenoxy alkane carboxylic acid derivatives have been developed as herbicides that provide excellent weed control without causing phytotoxicity to crops. google.com These compounds are effective against a variety of weeds and can be used in both foliar and soil treatments in diverse settings like upland farms, orchards, and paddy fields. google.com

Another related class, the phenoxyacetic acids, also possesses significant herbicidal properties. 2,4-Dichlorophenoxyacetic acid (2,4-D) was one of the first successful selective herbicides, capable of killing broadleaf weeds while leaving grass crops unharmed. mt.gov More specifically, 3,4-Dichlorophenoxyacetic acid (3,4-D) is an organic anion used to control weeds in crops such as rice, wheat, and corn. nih.gov To mitigate the environmental impact of these agrochemicals, controlled-release formulations have been developed. One such approach involves intercalating 3,4-Dichlorophenoxyacetate into layered double hydroxides, creating a nanohybrid material that allows for the slow and controlled release of the active agent. nih.govresearchgate.net

The electrochemical behavior of nitro diphenyl ethers, another class of herbicides, has also been studied. Aclonifen (2-Chloro-6-nitro-3-phenoxyaniline) is one such compound whose electrochemical oxidation has been investigated to understand its environmental fate and to develop methods for its selective determination. researchgate.net

Impact on Photosynthetic Organisms and Weed Control Efficacy

The compound 4-(3,4-Dichlorophenoxy)aniline and its derivatives are structurally related to a class of herbicides known as phenoxy herbicides. The foundational compound in this class, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a widely used systemic herbicide that primarily targets broadleaf weeds. wikipedia.orgmt.gov Its mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth that ultimately results in the death of susceptible plants. wikipedia.orgmt.gov The effectiveness of such herbicides is typically evaluated through a series of pre-emergence and post-emergence trials, with visual phytotoxicity ratings and symptomology being key assessment parameters. nih.gov

Derivatives of dichlorophenoxy compounds have been investigated for their herbicidal efficacy. For instance, 3,4-Dichlorophenoxyacetic acid (3,4-D) has been explored for its potential in controlled-release formulations to create more environmentally friendly agrochemicals. nih.gov Such formulations aim to mitigate issues like pesticide loss and environmental contamination by ensuring a slower, more targeted release of the active ingredient. nih.gov

The herbicidal activity of phenoxy compounds is not limited to terrestrial plants. They are also used to control aquatic weeds that can impede various water-based activities and infrastructure. byjus.comcdc.gov Research into controlled-release formulations, such as those involving 4-(2,4-dichlorophenoxy)butyrate nanohybrids, demonstrates ongoing efforts to enhance the efficiency and safety of these agrochemicals. nih.gov

The development of new herbicide molecules is a critical area of research, driven by the need to manage weed resistance and improve crop selectivity. nih.gov Studies on various dichlorophenoxyacetate derivatives have shown their potential in developing herbicide-tolerant crops, which could expand weed control options. awsjournal.org The efficacy of these compounds is often assessed in comparison to established herbicides like glyphosate and glufosinate-ammonium. mdpi.com

Below is a table summarizing the types of herbicidal applications and research focus for compounds related to this compound.

| Compound/Derivative Family | Primary Application/Research Focus | Key Findings/Characteristics |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Selective control of broadleaf weeds in various crops and turf. wikipedia.orgmt.gov | Acts as a synthetic auxin, causing uncontrolled growth in susceptible plants. wikipedia.org |

| 3,4-Dichlorophenoxyacetic acid (3,4-D) | Development of controlled-release formulations for environmental safety. nih.gov | Intercalated into layered double hydroxides to manage release. nih.gov |

| 4-(2,4-dichlorophenoxy)butyrate | Creation of nanohybrid materials for controlled pesticide delivery. nih.gov | Synthesis methods can be tuned to control the release of the active agent. nih.gov |

| Dichlorophenoxyacetate Derivatives | Development of herbicide-tolerant crops. awsjournal.org | Genes conferring tolerance have been identified and transferred to various crops. awsjournal.org |

Evaluation as Intermediates in Advanced Agrochemical Synthesis

Pesticide intermediates are fundamental chemical compounds that serve as the building blocks for the synthesis of active ingredients in pesticides. echemi.com The quality and purity of these intermediates are crucial as they directly influence the efficacy, toxicity, and environmental impact of the final agrochemical product. gugupharm.com

The aniline functional group and the dichlorophenoxy moiety present in this compound make it a valuable intermediate for the synthesis of more complex and potentially more potent agrochemicals. Aniline derivatives, in general, are important precursors in the production of a wide range of pesticides, including herbicides and insecticides. For example, 2,6-Dichloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of the insecticide fipronil. nbinno.com

The synthesis of modern agrochemicals often involves multi-step processes where intermediates undergo various chemical reactions to build the final active ingredient. echemi.com The development of novel synthetic routes and the use of versatile intermediates are central to the discovery of new agrochemicals with improved biological activities and more favorable environmental profiles. researchgate.net

The table below highlights the role of aniline derivatives as intermediates in the synthesis of various agrochemicals.

| Intermediate Compound | Class of Agrochemical Synthesized | Example of Final Product |

| 4-(Trifluoromethyl)aniline | Carbamate insecticides, Herbicides | Azoles aphid, Isoxazolone |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Insecticides | Fipronil nbinno.com |

| 3-Methyl-2-Nitrobenzoic Acid | Insecticides | Chlorantraniliprole gugupharm.com |

| 2-Amino-5-Chloro-3-Methylbenzoic Acid | Insecticides | Chlorantraniliprole gugupharm.com |

While direct synthesis pathways originating from this compound are not detailed in the provided search results, its chemical structure strongly suggests its potential as a precursor for creating new herbicidal or fungicidal compounds. The combination of the dichlorinated phenyl ring and the reactive aniline group provides multiple sites for further chemical modification, allowing for the creation of a diverse library of derivative compounds for biological screening.

Environmental Fate and Ecotoxicological Implications of 4 3,4 Dichlorophenoxy Aniline

Environmental Occurrence and Spatiotemporal Distribution in Aquatic and Terrestrial Compartments

While data on the direct detection of 4-(3,4-dichlorophenoxy)aniline in the environment is limited, its principal and more stable degradation product, 3,4-dichloroaniline (B118046) (DCA), is frequently detected in various environmental matrices. DCA is recognized as a major metabolite of widely used phenylurea herbicides such as diuron (B1670789) and linuron, as well as the acylanilide herbicide propanil. wikipedia.orgnih.gov Its presence in the environment is a direct consequence of the application and subsequent breakdown of these agricultural chemicals.

DCA has been identified in natural waters, including drainage from agricultural soils, wastewater treatment plant effluents, and river systems. mdpi.com This widespread occurrence highlights its persistence and mobility. Once formed, DCA can adsorb to soil and sediment particles, but it also possesses a degree of water solubility that facilitates its transport into aquatic ecosystems. nih.govresearchgate.net Studies conducted in sediment-water systems have shown that while a significant portion of DCA becomes bound to the sediment, a fraction remains in the water phase and can undergo further transport and transformation. researchgate.netnih.gov In a study of a sediment-water system from a rice field, after 56 days, only 1.30% of the applied ¹⁴C-labeled DCA remained in the water phase, while 60.8% was found in the sediment, with a large portion becoming non-extractable residues. researchgate.netnih.gov

Table 1: Environmental Occurrence of 3,4-Dichloroaniline (DCA)

| Environmental Compartment | Reported Findings | Significance | Reference |

|---|---|---|---|

| Surface Water (Rivers, Lakes) | Detected in various river systems, often downstream from agricultural or industrial areas. | Indicates runoff from treated soils and potential risk to aquatic ecosystems. | mdpi.com |

| Wastewater Effluents | Found in influents and effluents of wastewater treatment plants. | Highlights incomplete removal during conventional treatment processes. | nih.gov |

| Soil and Sediment | Persists in soil and sediment, with a tendency to bind to organic matter. | Acts as a long-term reservoir, with potential for slow release back into the water column. | researchgate.netnih.gov |

| Groundwater | Detected in groundwater, indicating leaching potential from contaminated soils. | Raises concerns about the contamination of drinking water sources. | nih.gov |

Biodegradation Pathways and Microbial Transformation Studies

The biodegradation of this compound is primarily understood through the extensive research on its key metabolite, 3,4-dichloroaniline (DCA). A diverse range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to transform or completely degrade DCA.

Microbial degradation is a critical process in the natural attenuation of DCA in the environment. Various species have been identified that can utilize this compound, often through different metabolic pathways.

Chlorella pyrenoidosa : This ubiquitous green alga has shown significant capability in removing DCA from aquatic environments. In laboratory studies, C. pyrenoidosa incubated with DCA at a concentration of 4.6 µg/mL achieved a removal of 78.4% over a seven-day period. nih.govresearchgate.net The alga metabolizes DCA into less toxic compounds, demonstrating a potential for use in bioremediation strategies for contaminated water bodies. nih.govresearchgate.net

Bacillus licheniformis : Endophytic bacteria, such as Bacillus licheniformis strain SDS12, have been isolated from plants in contaminated areas and show a high efficiency in degrading phenylurea herbicides down to DCA and beyond. researchgate.net This strain is capable of utilizing the herbicide diuron, leading to the formation of the intermediate DCA, which it can further metabolize. researchgate.net Other strains of Bacillus licheniformis are also known to degrade related chlorinated compounds like 2,4-dichlorophenol (B122985), suggesting a broad enzymatic capability for breaking down organochlorine pollutants. nih.gov

Other Fungi and Bacteria : A variety of other microorganisms can also degrade DCA. The bacterium Acinetobacter soli GFJ2 can degrade a wide range of chloroanilines, including DCA. mdpi.com Fungi isolated from winery wastes, such as Aspergillus niger and Fusarium sp., have also demonstrated the ability to metabolize DCA through oxidation, N-acetylation, and polymerization reactions.

Table 2: Microorganisms Involved in 3,4-Dichloroaniline (DCA) Degradation

| Microorganism | Type | Degradation Capability / Key Findings | Reference |

|---|---|---|---|

| Chlorella pyrenoidosa | Green Alga | Achieved 78.4% removal of DCA in 7 days; metabolizes it to less toxic formanilide (B94145) and acetanilide (B955) derivatives. | nih.govresearchgate.net |

| Bacillus licheniformis | Bacterium | Degrades parent herbicides (e.g., diuron) to DCA and further metabolizes the intermediate. | researchgate.net |

| Acinetobacter soli GFJ2 | Bacterium | Capable of degrading a wide range of chloroanilines, including DCA, via dechlorination or hydroxylation. | mdpi.com |

| Pseudomonas fluorescens 26-K | Bacterium | Degrades DCA via dehalogenation and hydroxylation, followed by aromatic ring cleavage. | nih.gov |

| Aspergillus niger & Fusarium sp. | Fungi | Metabolize DCA through various reactions including oxidation and N-acetylation. | [ ] |

| Phanerochaete chrysosporium | White Rot Fungus | Capable of high mineralization of DCA under optimal fermentation conditions (37°C, oxygen gassing). | nih.gov |

The degradation of this compound proceeds via the cleavage of the ether bond, releasing 3,4-dichloroaniline (DCA) as the primary and most significant intermediate. The environmental fate of the parent compound is therefore largely dictated by the subsequent transformation of DCA. Microbial action on DCA leads to a variety of secondary metabolites, indicating multiple degradation pathways.

N-Acetylation and N-Formylation : A common detoxification pathway in many organisms is the addition of an acetyl or formyl group to the amine functional group of DCA. The green alga Chlorella pyrenoidosa transforms DCA into 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.govresearchgate.net Similarly, fungi such as Fusarium sp. and bacteria like Bacillus megaterium are known to produce 3,4-dichloroacetanilide. mdpi.com

Oxidation and Hydroxylation : Oxidative pathways are crucial for aromatic ring cleavage. Bacteria like Pseudomonas fluorescens can hydroxylate DCA to form intermediates such as 3-chloro-4-hydroxyaniline. nih.gov Acinetobacter soli GFJ2 can convert DCA to 4,5-dichlorocatechol (B118185) through the action of a dioxygenase enzyme system. mdpi.com These catechol derivatives are key intermediates that can subsequently undergo ring opening. wikipedia.org

Condensation Reactions : Under certain conditions, DCA molecules can undergo condensation reactions to form larger, often more persistent, azo compounds. The formation of 3,3′,4,4′-tetrachloroazobenzene (TCAB) has been observed in sediment-water systems and in fungal cultures. researchgate.netnih.gov

Complete degradation, or mineralization, involves the breakdown of the organic molecule to inorganic constituents such as carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). This process often begins with dechlorination, the removal of chlorine atoms from the aromatic ring, which is a critical step in reducing the compound's toxicity.

Reductive Dechlorination : In anaerobic environments, reductive dechlorination is a key process. Some anaerobic bacteria can remove chlorine atoms, replacing them with hydrogen. For example, Acinetobacter baylyi has been reported to dechlorinate DCA to form 4-chloroaniline (B138754) (4-CA). nih.gov Further dechlorination can lead to the formation of aniline (B41778). mdpi.com Studies with other dichloroaniline isomers have shown that anaerobic enrichment cultures containing Dehalobacter species can achieve complete dechlorination to aniline. nih.gov

Oxidative Dechlorination and Ring Cleavage : In aerobic pathways, after hydroxylation to form chlorocatechols (e.g., 4,5-dichlorocatechol), dioxygenase enzymes cleave the aromatic ring. mdpi.comresearchgate.net This opens the ring structure, forming aliphatic acids that can be more readily metabolized by microorganisms and ultimately enter central metabolic cycles like the Krebs cycle, leading to the release of CO₂. researchgate.net

Mineralization Studies : Complete mineralization of DCA has been demonstrated in several studies. In a sediment-water system derived from a rice field with a history of herbicide use, 23.1% of the applied ¹⁴C-labeled DCA was mineralized to ¹⁴CO₂ after 56 days, suggesting adaptation of the microbial community. researchgate.netnih.gov The white-rot fungus Phanerochaete chrysosporium can achieve high levels of DCA mineralization under optimized oxygen and temperature conditions. nih.gov Furthermore, the presence of a readily degradable analog like aniline can significantly stimulate the mineralization of DCA by bacteria such as Pseudomonas putida, a process known as cometabolism. nih.govasm.org

Abiotic Degradation Processes in Environmental Matrices

In addition to biological breakdown, this compound and its metabolites can be degraded by abiotic processes, with photodegradation being a significant pathway in sunlit environmental compartments.

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process is highly relevant for pollutants present in the upper layers of water bodies or on soil surfaces.

Kinetics : The rate of photodegradation often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant. Studies on related aromatic amines have shown that their degradation is influenced by factors such as pH, the presence of photosensitizing substances (like titanium dioxide, TiO₂), and water chemistry. researchgate.netmdpi.com For 3,4-DCA, degradation in an electrohydraulic discharge reactor, which involves UV radiation, was described by a model that includes a zero-order term for direct photolysis and a first-order term for oxidation processes. caltech.edu

Product Identification : The photocatalytic degradation of chloroanilines can lead to a series of intermediate products before complete mineralization. The photodecomposition of 4-chloroaniline, a related compound, in the presence of TiO₂ is known to produce intermediates such as 4-chlorophenol, 4-aminophenol, and benzoquinone. mdpi.com These intermediates are subsequently oxidized to carboxylic acids and finally to inorganic ions like Cl⁻, NO₃⁻, and NH₄⁺. mdpi.com While specific product identification for the direct photodegradation of this compound is not widely documented, it is expected to involve cleavage of the ether linkage to form 3,4-dichloroaniline and aminophenol derivatives, which would then undergo further degradation. Aromatic amines in general are susceptible to photodegradation when exposed to UV light, a process that can be enhanced by the presence of photocatalysts. sid.irrsc.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). nih.gov These processes are considered promising technologies for the degradation of recalcitrant organic compounds like chlorinated anilines and phenoxy herbicides. nih.govnih.gov

Ecotoxicological Assessments in Non-Target Organisms

The ecotoxicological impact of this compound on non-target organisms has not been specifically documented. However, extensive research on its structural analog, 3,4-dichloroaniline (DCA), provides significant insight into its potential aquatic toxicity. DCA is a known metabolite of several widely used herbicides and is recognized as a reference chemical for toxicity testing by the Organisation for Economic Co-operation and Development (OECD). mdpi.com It is frequently detected in aquatic ecosystems and is known to be more toxic than its parent compounds. mdpi.comnih.gov

The acute and chronic toxicity of 3,4-dichloroaniline (DCA) has been evaluated in a range of aquatic vertebrate and invertebrate species. Studies show that DCA is toxic to aquatic life, with effects varying by species and exposure duration.

For vertebrate models , such as fish, 96-hour median lethal concentration (LC50) values for DCA typically range from 1,800 to 9,000 µg/L. waterquality.gov.au Embryonic toxicity studies on Javanese medaka (Oryzias javanicus) determined a 96-hour LC50 of 32.87 mg/L (32,870 µg/L), though sublethal developmental effects were observed at much lower concentrations. nih.govresearchgate.net

For invertebrate models , such as crustaceans, the 48-hour median effective concentration (EC50) for immobilization ranges widely from 100 to 17,400 µg/L. waterquality.gov.au The water flea Daphnia magna is a commonly used model, with reported 48-hour EC50 values around 519 µg/L. waterquality.gov.au Chronic studies with Daphnia magna have established No Observed Effect Concentrations (NOEC) for reproduction between 5 and 10 µg/L, highlighting the potential for long-term impacts at low environmental concentrations. waterquality.gov.au

Table 1: Aquatic Ecotoxicity of 3,4-Dichloroaniline (DCA) on Various Models

Sublethal concentrations of DCA have been shown to cause significant reproductive and developmental effects in aquatic organisms. In a 21-day study on the Javanese medaka, exposure to DCA at a concentration of 250 µg/L resulted in a significant reduction in spawning rate and fertilization success. nih.gov Histopathological examination revealed disruptions in oocyte development and ovarian cell structure in females. nih.gov These findings suggest that DCA can act as an endocrine disruptor, interfering with the reproductive success of fish populations. nih.gov

Developmental studies on Javanese medaka embryos exposed to sublethal concentrations of DCA revealed various abnormalities, including reduced hatchability and survival rates. nih.gov The Lowest Observed Effect Concentration (LOEC) for developmental deformities was identified as 0.5 mg/L (500 µg/L). nih.govresearchgate.net Such developmental aberrations during early life stages can have lasting negative impacts on fish populations. nih.gov

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org Persistent Organic Pollutants (POPs), which are often halogenated compounds like this compound, are of primary concern for bioaccumulation due to their resistance to degradation and their tendency to accumulate in fatty tissues. cimi.orgacs.org

There is no specific data on the bioaccumulation or biomagnification of this compound. However, chlorinated anilines are classified as persistent in aquatic environments, which suggests a potential for bioaccumulation. nih.gov The process begins at the base of the food web, with primary producers like phytoplankton absorbing the chemical from the water. cimi.org The toxin is then transferred and concentrated at each subsequent trophic level, from zooplankton to small fish, larger predatory fish, and ultimately to fish-eating birds and mammals. cimi.orgacs.org Given its chemical structure—a lipophilic, chlorinated aromatic compound—it is plausible that this compound could bioaccumulate in organisms and potentially biomagnify in aquatic food webs.

In the environment, organisms are rarely exposed to a single chemical. Instead, they are exposed to complex mixtures of parent compounds, their degradation metabolites, and other unrelated pollutants. The combined toxic effect of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). nih.govacs.org

Studies on the combined toxicity of this compound are lacking. However, research on related compounds illustrates the importance of considering mixture effects. For example, the combined toxicity of the herbicide diuron and its metabolites, including 3,4-dichloroaniline, resulted in synergistic effects on phytoplankton. nih.govacs.org In another study, the joint toxic action of DCA and certain nanomaterials on freshwater microalgae exhibited a range of interactions, including additive, antagonistic, and synergistic effects, depending on the specific materials and concentrations. mdpi.comnih.gov The toxicity of mixtures of the herbicide 2,4-D and its primary metabolite, 2,4-dichlorophenol (2,4-DCP), was found to be either antagonistic or additive depending on the test organism. acs.org These findings underscore that the toxicological interactions within chemical mixtures are complex and that assessing single compounds may not accurately predict the environmental risk. nih.govacs.org

Theoretical and Computational Studies on 4 3,4 Dichlorophenoxy Aniline

Quantum Chemical Investigations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure of 4-(3,4-dichlorophenoxy)aniline. These studies would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This process involves finding the minimum energy conformation on the potential energy surface.

Key parameters derived from these calculations would include:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three consecutive bonded atoms.

Conformational analysis would be performed to identify different low-energy isomers (conformers) and the energy barriers between them. This is vital as the biological activity of a molecule can be highly dependent on its specific conformation.

Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative)

| Parameter | Value |

| C-O-C bond angle | ~118-120° |

| Dihedral angle (Aniline-O-Dichlorophenyl) | Variable, defining conformation |

| C-Cl bond lengths | ~1.74 Å |

| C-N bond length | ~1.40 Å |

Note: This table is illustrative of the types of data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.

Electronic Structure Analysis and Prediction of Chemical Reactivity

Analysis of the electronic structure provides insight into the chemical behavior of this compound. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich aniline (B41778) ring.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. The dichlorinated phenyl ring, being electron-deficient, would be expected to have a higher LUMO density.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict sites for intermolecular interactions. Red regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Molecular Docking and Dynamics Simulations for Biological Target Interaction Prediction

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a molecule might bind to the active site of a protein target.

The process involves:

Selection of a Biological Target: Based on the structural similarity of this compound to known active compounds, a relevant protein target would be chosen (e.g., a kinase or another enzyme).

Molecular Docking: The 3D structure of this compound is placed into the binding site of the target protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode.

Molecular Dynamics Simulations: The most promising protein-ligand complex from docking is then subjected to MD simulations. This involves simulating the movements of the atoms over time, providing insights into the stability of the binding pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the ligand in the active site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Efficacy and Environmental Behavior

QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties and environmental fate (QSPR).

For this compound, these models could be developed to predict:

Efficacy: If a series of similar compounds have known biological activities, a QSAR model could be built to predict the activity of this compound and guide the design of more potent analogs.

Environmental Behavior: QSPR models can predict properties relevant to environmental impact, such as soil sorption, biodegradability, and bioaccumulation potential. These models are based on molecular descriptors calculated from the chemical structure, such as hydrophobicity (LogP), molecular weight, and electronic parameters. The presence of the dichlorinated ring suggests that properties like persistence and potential for bioaccumulation would be important areas for QSPR investigation.

Advanced Analytical Methodologies for Detection and Characterization of 4 3,4 Dichlorophenoxy Aniline

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is the cornerstone for isolating 4-(3,4-Dichlorophenoxy)aniline from intricate mixtures such as soil, water, or biological tissues. researchgate.net The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need for derivatization or the desired level of sensitivity. d-nb.infomdpi.com

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of aniline (B41778) derivatives. researchgate.netresearchgate.net It is particularly well-suited for non-volatile or thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

Method development for this compound would involve optimizing mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) with water, to ensure efficient separation from matrix interferences and related compounds. nih.govhelixchrom.com Detection is a critical component of HPLC analysis. A Diode-Array Detector (DAD) or a variable wavelength UV detector can be used, leveraging the chromophoric nature of the aromatic rings in the molecule. researchgate.nethelixchrom.com For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. mdpi.comnih.gov This powerful combination allows for the simultaneous quantification and confirmation of the analyte's identity based on its specific mass-to-charge ratio and fragmentation pattern. researchgate.netmdpi.comnih.gov A study on the related metabolites 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA) in chives successfully used HPLC-MS/MS, demonstrating its applicability for detecting trace levels of chlorinated anilines in challenging samples. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for the Analysis of Chlorinated Anilines

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water (often with formic acid or ammonium (B1175870) formate (B1220265) buffer) | Elutes the analyte from the column; gradient elution is common for complex samples. helixchrom.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV/DAD (e.g., 240-290 nm) or MS/MS | UV/DAD provides quantitative data based on light absorption. nih.govhelixchrom.com MS/MS offers high selectivity and sensitivity for confirmation. nih.gov |

| Injection Volume | 1 - 20 µL | The amount of sample introduced into the system. helixchrom.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and thermally stable compounds. d-nb.info While this compound itself has limited volatility, it can be analyzed by GC-MS, often after a derivatization step to improve its thermal stability and chromatographic behavior. nih.gov This technique is particularly valuable for trace analysis and identifying metabolites in environmental samples. d-nb.infonih.gov

Sample preparation for GC-MS analysis typically involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. nih.govresearchgate.net Derivatization, for instance with acylating agents, can be employed to block the active amine group, reducing peak tailing and enhancing volatility. nih.gov The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for unambiguous identification. nih.govepa.gov GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and lower detection limits, making it suitable for quantifying trace levels of the compound and its degradation products in complex environmental matrices like groundwater. d-nb.inforesearchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Aniline Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., SE-54, HP-INNOWAX) | Separates volatile compounds based on their boiling points and polarity. researchgate.netepa.gov |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) | Optimizes the separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules in a reproducible pattern for identification. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum. SIM increases sensitivity by monitoring only specific ions. nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. rsc.org By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and functional groups. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings. The protons on the aniline ring would appear as a set of multiplets, while the three protons on the dichlorophenoxy ring would exhibit a specific splitting pattern (a doublet, a singlet-like signal, and a doublet of doublets) based on their coupling with each other. The amine (NH₂) protons would likely appear as a broad singlet. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | 3.5 - 4.5 | broad singlet | -NH₂ protons; shift and broadening are solvent-dependent. |